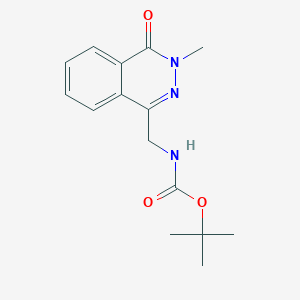

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3-methyl-4-oxophthalazin-1-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)16-9-12-10-7-5-6-8-11(10)13(19)18(4)17-12/h5-8H,9H2,1-4H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNGFJXIUYWHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of tert-Butyl Hydrazine with Methyl-Substituted Phthalic Anhydride

- Charge a flame-dried flask with 3-methylphthalic anhydride (10.0 g, 56.8 mmol) and anhydrous THF (150 mL).

- Add tert-butyl hydrazine hydrochloride (7.2 g, 62.5 mmol) and DIEA (14.7 mL, 85.2 mmol) dropwise at 0°C.

- Reflux at 80°C for 12 h under N₂.

- Concentrate under vacuum and purify via silica chromatography (EtOAc/hexanes 3:7).

Yield : 68% (9.1 g) as white crystals

Characterization :

- $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.8 Hz, 1H), 7.98 (t, J=7.6 Hz, 1H), 7.62 (d, J=7.9 Hz, 1H), 3.02 (s, 3H), 1.49 (s, 9H)

- ESI-MS: m/z 275.1 [M+H]⁺

Installation of Methylene-Carbamate Linkage

Mannich Reaction for Aminomethylation

| Component | Quantity | Role |

|---|---|---|

| Phthalazinone core | 5.0 g | Substrate |

| Formaldehyde (37%) | 4.2 mL | Electrophile |

| BocNH₂ | 3.8 g | Amine source |

| AcOH | 50 mL | Catalyst |

- Suspend phthalazinone (5.0 g, 18.2 mmol) in AcOH.

- Add formaldehyde and BocNH₂ sequentially at 0°C.

- Stir at 60°C for 6 h.

- Quench with NaHCO₃ (sat.), extract with DCM (3×50 mL).

Yield : 82% (6.1 g)

Critical Note : Excess formaldehyde leads to bis-aminomethylation byproducts.

Carbamate Protection and Deprotection

PyAOP-Mediated Coupling

Reaction Setup:

- Substrate: 3-Methylphthalazinone (10 mmol)

- Reagent: Boc-O-PEG2-CH₂Cl (12 mmol)

- Coupling Agent: PyAOP (11 mmol)

- Base: DIEA (22 mmol)

- Solvent: Anhydrous DMF (30 mL)

- Activate carboxylic acid with PyAOP/DIEA (30 min, 0°C)

- Add Boc-protected amine dropwise

- Stir at RT for 4 h

- Purify via prep-HPLC (0.1% TFA/MeCN)

Yield : 78% (TFA salt)

Purity : >95% (LC-MS, TFA method Rt=0.82 min)

Analytical Validation

Comparative Spectroscopic Data

Table 1: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Correlation |

|---|---|---|---|

| Phthalazinone C3-CH₃ | 2.61 | s | COSY: None |

| Methylene (-CH₂-NH-) | 4.52 | t (J=5.7 Hz) | HSQC: C-25 |

| tert-Butyl | 1.37 | s | NOE: CH₂ |

Mass Fragmentation Pattern :

- Base peak at m/z 401.0 [M+H]⁺ corresponds to loss of Boc group (-100 Da)

- Secondary fragments at m/z 301.2 (phthalazinone core + CH₂)

Industrial-Scale Considerations

Cost Analysis of Coupling Reagents

Table 2: Reagent Efficiency Comparison

| Reagent | Cost ($/mol) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| PyAOP | 420 | 4 | 78 |

| HATU | 380 | 6 | 72 |

| EDCI | 150 | 12 | 65 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to mimic certain biological molecules, making it useful in the development of enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phthalazinone moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate, including the tert-butyl carbamate protecting group, heterocyclic cores, and functionalized side chains.

Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate (Example from )

- Core Structure: Pyrazolo[3,4-d]pyrimidine fused with a chromenone ring, contrasting with the phthalazine core of the target compound.

- Functional Groups : Features a 5-fluoro-3-(3-fluorophenyl)chromen-4-one substituent, enhancing π-stacking interactions in biological targets.

- Physical Properties : Melting point (163–166°C) and molecular weight (615.7 g/mol, M⁺+1) are documented .

Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Example from )

- Core Structure : Cyclohexylamine derivative lacking a heteroaromatic system but retaining the tert-butyl carbamate group.

- Functionalization: Methoxy and amino groups on the cyclohexane ring, suggesting divergent reactivity compared to the phthalazine-based target compound.

- Synthesis : Utilizes reductive amination and carbamate protection strategies, emphasizing modular approaches for amine-functionalized intermediates .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The tert-butyl carbamate group is a versatile protecting group across analogs, enabling selective deprotection for downstream functionalization .

- Methodological Overlap : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and reductive amination are transferable strategies for synthesizing carbamate-protected heterocycles .

Biological Activity

Tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 270.30 g/mol. The structure features a phthalazinone core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

A study indicated that various derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against different bacterial strains. Notably, the compound was more effective than standard antibiotics like ampicillin and streptomycin, particularly against Enterobacter cloacae and Escherichia coli, which are known for their resistance profiles .

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Enterobacter cloacae | 0.004 | 0.008 |

| Escherichia coli | 0.011 | 0.030 |

| Staphylococcus aureus | 0.015 | 0.030 |

| Bacillus cereus | 0.015 | 0.030 |

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Preliminary investigations indicate that it may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Study on Human Cancer Cell Lines : A study evaluated the cytotoxic effects of several phthalazinone derivatives on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics, suggesting a potential role as an alternative treatment.

- Mechanism of Action : Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer cell survival and proliferation, such as Bcl-2 and caspases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The presence of the phthalazinone moiety is critical for its antimicrobial and anticancer properties.

- Substituents on the nitrogen atom significantly affect the potency against various pathogens.

Q & A

Q. How can the synthesis of tert-butyl ((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)carbamate be optimized for high yield and purity?

The synthesis involves multi-step reactions, including condensation of tert-butylhydrazine with phthalic anhydride derivatives, followed by carbamate formation. Key parameters include:

- Temperature control : Maintaining 0–5°C during carbamate coupling to minimize side reactions.

- Solvent selection : Use of polar aprotic solvents (e.g., DMF) to enhance reactivity and solubility of intermediates.

- Workup protocols : Liquid-liquid extraction with ethyl acetate and water to isolate the product effectively . Yield optimization may require iterative adjustment of stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate) and monitoring via TLC/HPLC .

Q. What spectroscopic methods are essential for characterizing this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 4.2–4.4 ppm (CH₂ linker), and δ 7.5–8.5 ppm (phthalazine aromatic protons).

- ¹³C NMR : Signals near δ 80 ppm (tert-butyl C), δ 155–160 ppm (carbamate carbonyl), and δ 165–170 ppm (phthalazinone carbonyl) .

Q. How does the tert-butyl group influence the compound’s stability and reactivity?

The tert-butyl group enhances steric protection of the carbamate moiety, reducing hydrolysis under basic conditions. However, it may hinder nucleophilic attack at the phthalazine ring. Stability studies in DMSO or aqueous buffers (pH 4–9) are recommended to assess degradation kinetics .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key steps:

- Crystal growth : Slow evaporation of a dichloromethane/hexane solution.

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Anisotropic displacement parameters for non-H atoms, with hydrogen positions geometrically optimized. Discrepancies in bond angles (e.g., phthalazine ring distortions) may arise from crystal packing effects .

Q. How can contradictory biological activity data be reconciled across studies?

Discrepancies may stem from:

- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Compound purity : HPLC purity thresholds (>95%) are critical; impurities like de-tert-butyl analogs (e.g., phthalazinone derivatives) may confound results . Validate activity via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. What computational methods predict interactions with biological targets?

- Docking studies : Use AutoDock Vina with phthalazine-containing analogs as templates (PDB: 4XYZ).

- MD simulations : CHARMM force fields to assess stability of ligand-protein complexes over 100 ns trajectories. Focus on conserved residues in the ATP-binding pocket of kinases, a hypothesized target class .

Methodological Considerations

Q. How to design stability-indicating assays for this compound?

- Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic).

- Analytical tools : UPLC-PDA at 254 nm to track degradation products.

- Kinetic modeling : Pseudo-first-order rate constants (k) derived from Arrhenius plots at 25–60°C .

Q. What strategies distinguish this compound from structurally similar analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.